Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neuroactive steroid allopregnanolone [, , , ]. It is classified as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors [, , , , , , , , , , ]. This means that it enhances the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain, by binding to a specific site on the GABAA receptor complex distinct from GABA itself [, , , , , ]. This modulation of the GABAergic system makes Ganaxolone a subject of interest in various neurological research areas.
The molecular structure of Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) indicates it is a pregnane steroid derivative []. The specific structural features include a hydroxyl group at the 3α position, a methyl group at the 3β position, and a ketone group at the 20 position. This structure is similar to allopregnanolone, with the addition of a methyl group at the 3β position, which contributes to its increased stability and resistance to metabolism [, ].
Ganaxolone's primary mechanism of action involves positive allosteric modulation of the GABAA receptor complex [, , , , , , , , , , ]. By binding to a specific site on GABAA receptors, distinct from the GABA binding site, Ganaxolone enhances the effects of GABA, leading to increased chloride ion influx and neuronal hyperpolarization [, ]. This enhanced GABAergic inhibition contributes to its potential anticonvulsant, anxiolytic, and neuroprotective effects [, , , , , , , ].
While primarily acting on GABAA receptors, there is emerging evidence suggesting Ganaxolone might also interact with membrane progesterone receptors (mPRs) []. This interaction has been linked to anti-apoptotic effects in neuronal cells [], highlighting the possibility of additional mechanisms contributing to its overall effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: